Ethyl 4-(3,4-difluorophenyl)pyrrolidine-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-(3,4-difluorophenyl)pyrrolidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2NO2/c1-2-18-13(17)10-7-16-6-9(10)8-3-4-11(14)12(15)5-8/h3-5,9-10,16H,2,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDHPXUKZVWZBGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CNCC1C2=CC(=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Synthetic Routes
Multi-Step Cyclization and Substitution
A common approach involves constructing the pyrrolidine ring through cyclization reactions, followed by aryl substitution. Key steps include:
- Pyrrolidine Formation : Glycine ethyl ester undergoes cyclization with ethyl acrylate under basic conditions (e.g., lithium tert-butoxide) to form a bicyclic intermediate.
- Aryl Introduction : Grignard reagents (e.g., 2,5-difluorobromobenzene) react with the intermediate to introduce the difluorophenyl group.
- Esterification : The carboxylic acid is converted to the ethyl ester via acid-catalyzed esterification or transesterification.
Table 1: Representative Synthesis Steps and Conditions
Chiral Reduction and Deprotection
For enantiomerically pure compounds, catalytic hydrogenation with chiral ligands is employed:
- Enantioselective Reduction : 5-(2,5-difluorophenyl)-3,4-dihydro-2H-pyrrole is reduced using chiral acids (e.g., D-mandelic acid) and ammonia borane to achieve high enantiomeric excess (ee > 99%).
- Deprotection : Acidic hydrolysis removes protecting groups (e.g., tert-butyl carbamate), yielding the free amine.
Table 2: Chiral Synthesis Parameters
| Parameter | Conditions | Outcome |
|---|---|---|
| Reducing Agent | (S)-BINAP-Ru catalyst, NH₃BH₃ | R-configuration, ee > 99% |
| Deprotection | HCl, dioxane, 80°C | Boc group removal |
Critical Reaction Mechanisms
Grignard-Mediated Aryl Coupling
The reaction of tert-butyl pyrrolidone formate with 2,5-difluorobromobenzene Grignard reagent proceeds via nucleophilic aromatic substitution:
Comparative Analysis of Synthetic Methods
Patent-Based Approaches
Method A (CN110981779B):
Method B (CN111072543B):
Challenges and Mitigation Strategies
Stereochemical Control
Industrial Production Considerations
Cost-Effective Reagents
Chemical Reactions Analysis
Ethyl 4-(3,4-difluorophenyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the ester group into an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 4-(3,4-difluorophenyl)pyrrolidine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Ethyl 4-(3,4-difluorophenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the 3,4-difluorophenyl group enhances its binding affinity and selectivity towards certain targets, making it a valuable compound in medicinal chemistry.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Heterocyclic Chemistry
Table 1: Key Structural and Physicochemical Differences
Key Observations :
- Core Heterocycle : The pyrrolidine core in the main compound offers conformational rigidity, whereas pyrrole (compound 201, ) and tetrahydropyrimidine derivatives (compounds 17–20, ) exhibit distinct electronic properties due to aromaticity or partial saturation.
- Substituent Effects :
Key Observations :
Biological Activity
Ethyl 4-(3,4-difluorophenyl)pyrrolidine-3-carboxylate is a compound of growing interest in medicinal chemistry due to its distinctive biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
This compound features a pyrrolidine ring substituted with a 3,4-difluorophenyl group and an ethyl ester at the carboxylic acid position. The molecular formula is with a molecular weight of approximately 270.26 g/mol. The presence of fluorine atoms enhances lipophilicity and metabolic stability, making it an attractive candidate for pharmaceutical development.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme functions and interact with various receptors. Research indicates that the compound may act as an inhibitor or modulator of specific enzymes involved in critical biological pathways. For instance, it has been shown to influence nuclear hormone receptors, thereby affecting gene transcription processes .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines:
These findings suggest that the compound may induce apoptosis through mechanisms involving caspase pathways, thereby inhibiting cancer cell proliferation.
Antioxidant Activity
This compound has also been evaluated for its antioxidant properties. The compound exhibited a notable ability to reduce lipid peroxidation in various assays, indicating its potential role in protecting cells from oxidative stress .
Comparative Studies
To further understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Ethyl 4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate | Different fluorine substitution | |
| Ethyl pyrrolidine-3-carboxylic acid | Lacks fluorine substitutions |
The differences in substitution patterns can significantly affect the biological activity and pharmacokinetic properties of these compounds.
Case Studies and Research Findings
Several case studies have explored the biological activity of this compound:
- In Vitro Anticancer Study : A study demonstrated that the compound inhibited cell proliferation in HepG2 and MCF-7 cell lines more effectively than established chemotherapeutics like doxorubicin .
- Mechanistic Insights : Research indicated that the compound's interaction with nuclear hormone receptors could lead to altered gene expression profiles associated with cancer progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
